N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide
Description
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Properties
IUPAC Name |
N-(1,8-dimethylpyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-12-6-5-7-13-10-15-19(24-25(2)20(15)22-18(12)13)23-21(26)14-8-9-16(27-3)17(11-14)28-4/h5-11H,1-4H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSQIIODUIECQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)C)NC(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-b]quinolines, have been associated with various biological activities. They have been used as potential fluorescent sensors and biologically active compounds.
Mode of Action
It is known that the parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties.
Biochemical Analysis
Biochemical Properties
N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can alter signaling pathways within cells. Additionally, this compound binds to proteins involved in DNA repair, potentially affecting cellular responses to DNA damage.
Cellular Effects
The effects of this compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by disrupting mitochondrial function and activating caspases, which are enzymes that play essential roles in programmed cell death. Furthermore, it can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding sites of kinases, thereby inhibiting their activity. This binding prevents the phosphorylation of downstream targets, which can disrupt various signaling cascades. Additionally, the compound interacts with transcription factors, altering their ability to regulate gene expression. These interactions can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of kinase activity and persistent changes in gene expression. These effects are often reversible upon removal of the compound, indicating its potential for controlled biochemical modulation.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound can effectively inhibit target kinases without causing significant toxicity. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimal effective dose is required to achieve biochemical modulation, and exceeding this dose can lead to toxic side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which introduce hydroxyl groups into the molecule, making it more water-soluble and easier to excrete. The compound can also affect metabolic flux by inhibiting enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered levels of metabolites such as pyruvate and lactate.
Transport and Distribution
Within cells and tissues, this compound is transported by specific carrier proteins. These transporters facilitate its uptake into cells and its distribution to various cellular compartments. The compound tends to accumulate in the cytoplasm and nucleus, where it can interact with its molecular targets. Its distribution is influenced by factors such as cell type and the presence of specific binding proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is predominantly found in the cytoplasm and nucleus, where it can interact with kinases and transcription factors. The compound may also undergo post-translational modifications, such as phosphorylation, which can affect its localization and function. Targeting signals within the molecule direct it to specific subcellular compartments, ensuring that it reaches its intended sites of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
